
2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is a useful research compound. Its molecular formula is C21H13BrClN3 and its molecular weight is 422.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Triazine Scaffold in Medicinal Chemistry
The triazine scaffold, including compounds like 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine, plays a significant role in medicinal chemistry due to its biological significance. Triazines are present in three isomeric forms and are known for their wide spectrum of biological activities. They have been evaluated across various models for antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. This highlights the triazine nucleus as a core moiety for drug development research, emphasizing its potential in future pharmaceutical applications (Verma, Sinha, & Bansal, 2019).
Antitumor Activities of Triazine Derivatives
Triazine derivatives, including those related to this compound, have been synthesized and studied for their antitumor activities. These compounds exhibit a broad spectrum of activities, including antibacterial, antifungal, antiviral, and antiproliferative properties. Their simplicity in synthesis and efficacy make them a valuable scaffold for developing antitumor compounds, demonstrating the potential for new therapeutic strategies against cancer (Cascioferro et al., 2017).
Liquid Crystal Applications
Triazines, such as this compound, have found applications in the development of liquid crystals. Research on triazine-based mesogens has intensified due to their importance in charge and energy transport investigations and potential organo-electronic applications. The structural modifications undertaken in the triazine-based liquid crystals facilitate altering properties for use in liquid crystal displays and other applications, underscoring the material's scientific relevance (Devadiga & Ahipa, 2019).
Environmental Impact Assessment
The environmental impact of compounds containing chlorophenyl units, similar to those in this compound, has been assessed through studies on chlorophenols. These compounds exhibit moderate toxic effects to mammalian and aquatic life, with potential considerable toxicity to fish upon long-term exposure. The study of chlorophenols aids in understanding the environmental behavior and risks associated with related compounds, highlighting the importance of monitoring and managing their use and disposal (Krijgsheld & Gen, 1986).
Safety and Hazards
Properties
IUPAC Name |
2-(3-bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClN3/c22-17-11-16(12-18(23)13-17)21-25-19(14-7-3-1-4-8-14)24-20(26-21)15-9-5-2-6-10-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKKWMCDZNDYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)Br)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
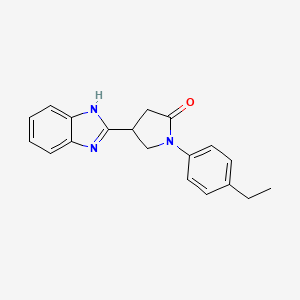
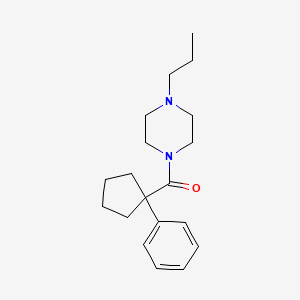
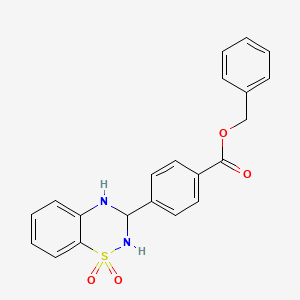
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523286.png)
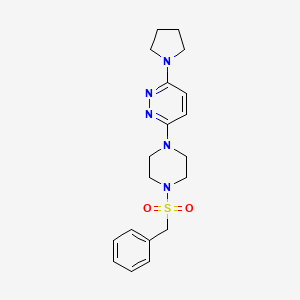
![(3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2523288.png)
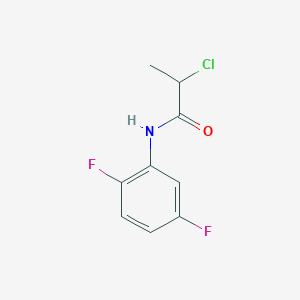
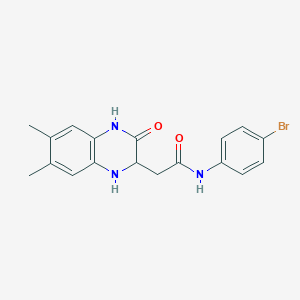
![2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride](/img/structure/B2523292.png)

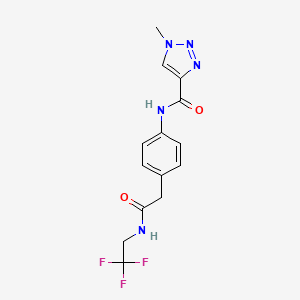

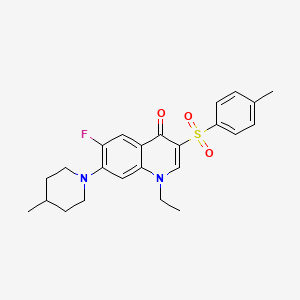
![[(3,4-Dimethoxyphenyl)methyl]thiourea](/img/structure/B2523300.png)
